(S)-(-)-N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine
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Overview
Description
(S)-(-)-N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine is a chiral compound with significant importance in the field of medicinal chemistry. It is a key intermediate in the synthesis of various pharmaceuticals, including antidepressants like duloxetine . The compound features a thienyl group, which is a sulfur-containing heterocycle, contributing to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine typically involves the reduction of N,N-dimethyl-(3-keto)-2-thienyl-propanamine. This reduction can be achieved using microbial reduction methods, where specific yeast strains like Candida viswanathii are employed under optimized conditions . The reaction conditions include controlled pH, aeration, and agitation to maximize enzyme activity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fermentation processes. These processes are optimized for high yield and enantiomeric purity, ensuring the compound’s suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The thienyl group allows for various substitution reactions, where different substituents can be introduced to the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions on the thienyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols or amines.
Scientific Research Applications
(S)-(-)-N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in enzymatic studies to understand microbial reduction processes.
Industry: The compound’s unique properties make it valuable in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-(-)-N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine involves its interaction with specific molecular targets and pathways. In the case of its role as an intermediate in duloxetine synthesis, the compound contributes to the inhibition of serotonin and norepinephrine reuptake, enhancing neurotransmitter levels in the brain . This action is mediated through its interaction with transporter proteins, leading to increased synaptic concentrations of these neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine: An intermediate in the preparation of duloxetine.
Thiophene Derivatives: Compounds containing the thienyl group, which exhibit similar chemical properties and reactivity.
Uniqueness
(S)-(-)-N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its role as a key intermediate in the synthesis of important pharmaceuticals highlights its significance in medicinal chemistry.
Properties
Molecular Formula |
C9H15NOS |
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Molecular Weight |
185.29 g/mol |
IUPAC Name |
(1S)-3-(methylamino)-1-thiophen-2-ylbutan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-7(10-2)6-8(11)9-4-3-5-12-9/h3-5,7-8,10-11H,6H2,1-2H3/t7?,8-/m0/s1 |
InChI Key |
GKWHUWVJGDBGRA-MQWKRIRWSA-N |
Isomeric SMILES |
CC(C[C@@H](C1=CC=CS1)O)NC |
Canonical SMILES |
CC(CC(C1=CC=CS1)O)NC |
Origin of Product |
United States |
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